(1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Description
(1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[221]heptane-1-carboxylic acid is a bicyclic compound that features a unique azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.
Introduction of the azabicyclo group: This step involves the incorporation of the nitrogen atom into the bicyclic system, often through a nucleophilic substitution reaction.
Protection of the amine group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine group during subsequent reactions. This is typically done using Boc anhydride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially involving the nitrogen atom in the azabicyclo structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Scientific Research Applications
(1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The azabicyclo structure allows it to fit into enzyme active sites or receptor binding pockets, where it can exert its effects by inhibiting or activating these targets. The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
(1S,4R)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid: Lacks the Boc protective group, making it more reactive.
(1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane: Lacks the carboxylic acid group, altering its reactivity and solubility.
Uniqueness
The presence of both the Boc protective group and the carboxylic acid group in (1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid makes it a versatile intermediate in organic synthesis. Its unique structure allows for selective reactions and modifications, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(1S,4R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-8-4-5-12(13,6-8)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-,12+/m1/s1 |
InChI Key |
DPGUEWVPLHCLQO-PELKAZGASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@]1(C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1(C2)C(=O)O |
Origin of Product |
United States |
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